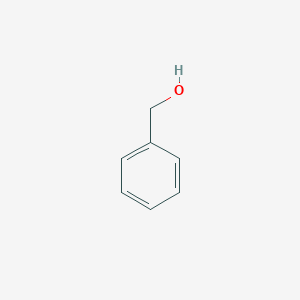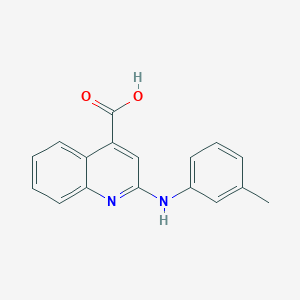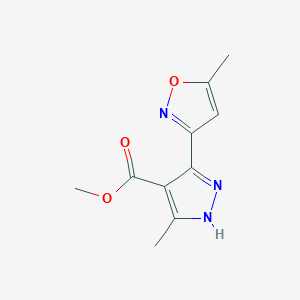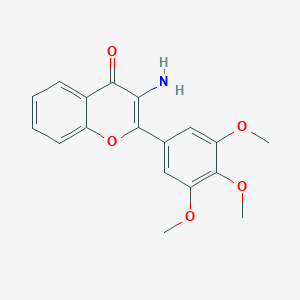
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one, also known as ATMC, is a synthetic compound that belongs to the family of chromones. It has been studied extensively for its potential as a therapeutic agent due to its various biological activities.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been found to have a positive effect on the nervous system by increasing the production of neurotrophic factors and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one in lab experiments is its relatively low toxicity compared to other compounds. 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has also been found to be stable under various conditions, making it a useful tool for studying its biological activities. However, one limitation of using 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one. One area of interest is its potential as a therapeutic agent in cancer treatment. 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been found to exhibit anticancer activity in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one and its potential as a modulator of various signaling pathways in the body.
Conclusion:
In conclusion, 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one is a synthetic compound that has been studied extensively for its potential as a therapeutic agent. It exhibits various biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been shown to modulate various signaling pathways in the body, but its mechanism of action is not fully understood. Future research on 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one is needed to determine its efficacy as a therapeutic agent in various disease conditions.
Synthesemethoden
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with malononitrile, followed by the cyclization of the resulting intermediate with 4-hydroxycoumarin. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has been studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. 3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one has also been shown to have a positive effect on the immune system by increasing the production of cytokines and stimulating the activity of natural killer cells.
Eigenschaften
CAS-Nummer |
187585-17-7 |
|---|---|
Produktname |
3-Amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-amino-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H17NO5/c1-21-13-8-10(9-14(22-2)18(13)23-3)17-15(19)16(20)11-6-4-5-7-12(11)24-17/h4-9H,19H2,1-3H3 |
InChI-Schlüssel |
WJCKYWJJADBRAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=CC=CC=C3O2)N |
Synonyme |
4H-1-Benzopyran-4-one,3-amino-2-(3,4,5-trimethoxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



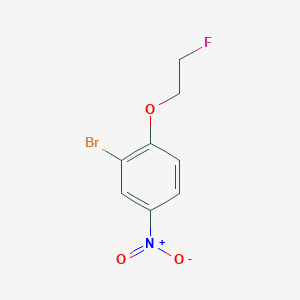
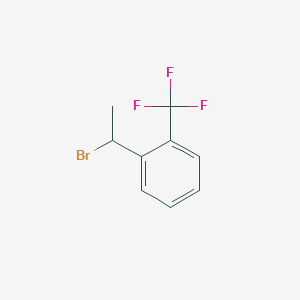
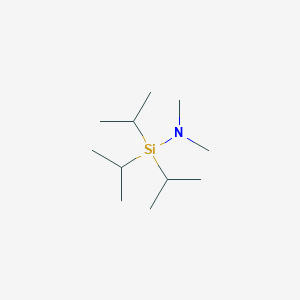
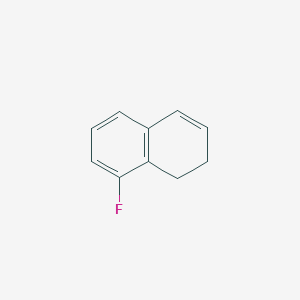
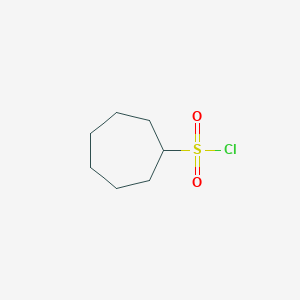

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)


